molecular formula C26H35N3O4S B6494119 N'-(3,5-dimethylphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-57-1

N'-(3,5-dimethylphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B6494119
CAS No.: 898415-57-1
M. Wt: 485.6 g/mol
InChI Key: BILCNTIKMNBYHG-UHFFFAOYSA-N
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Description

The compound N'-(3,5-dimethylphenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring a piperidine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group and an ethanediamide linker to a 3,5-dimethylphenyl moiety. Its synthesis likely involves peptide coupling strategies or sulfonylation reactions, as suggested by protocols for analogous compounds in the literature .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-17-12-18(2)16-22(15-17)28-26(31)25(30)27-10-9-23-8-6-7-11-29(23)34(32,33)24-20(4)13-19(3)14-21(24)5/h12-16,23H,6-11H2,1-5H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCNTIKMNBYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethylphenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Piperidine Ring : Often associated with pharmacological activity, particularly in neuropharmacology.
  • Sulfonyl Group : May enhance solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C24H34N2O2SC_{24}H_{34}N_2O_2S.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, while the piperidine derivative can modulate neurotransmitter pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 values showed promising antiproliferative effects.
  • HCC827 (lung adenocarcinoma) : Demonstrated higher sensitivity compared to other cell lines.

In Vivo Studies

Preliminary in vivo studies using animal models have suggested that the compound may possess antitumor properties. For example, a study reported effective tumor reduction in xenograft models treated with this compound at specified dosages.

Table 1: Summary of Biological Assays

Cell LineIC50 (µM)Activity Type
A5496.26Antiproliferative
HCC8275.48Antiproliferative
NCI-H3586.48Antiproliferative

Table 2: Comparative Activity of Similar Compounds

Compound NameIC50 (µM)Targeted Activity
N'-(3,5-dimethylphenyl)amide5.00Antitumor
Benzimidazole Derivative4.50Antitumor
Piperidine Sulfonamide7.00Antimicrobial

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor efficacy of the compound on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that the compound had a significantly lower IC50 in 2D cultures compared to 3D cultures, suggesting enhanced effectiveness in simpler environments .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results showed that it exhibited notable antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives
  • N-(1-(3,5-Dimethylphenyl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (): Key Features: Contains a 3,5-dimethylphenyl group and dual sulfonamide moieties. Synthesis: Prepared via a general procedure (GP 1) with 90% yield after column chromatography .
Piperidine-Containing Compounds
  • Ethyl phenyl(piperidin-2-yl)acetate (): Key Features: Piperidine ring esterified with a phenyl group. Comparison: The target compound’s 2,4,6-trimethylbenzenesulfonyl group may reduce metabolic lability compared to ester groups.
  • Ethyl(fluorophenyl)(piperidin-2-yl)acetate ():

    • Key Features : Fluorine substitution on the phenyl ring enhances electronegativity.
    • Comparison : The absence of fluorine in the target compound may reduce binding affinity to certain targets but improve synthetic accessibility .
Dipeptidomimetics
  • 1,3,4-Oxadiazole-derived dipeptidomimetics ():
    • Key Features : Heterocyclic cores mimic peptide backbones.
    • Synthesis : Utilizes oxadiazole formation via cyclization, differing from the target’s amide/sulfonamide linkages .
    • Comparison : The ethanediamide linker in the target compound may offer greater conformational flexibility than rigid oxadiazole rings.

Functional Group Impact on Properties

  • Sulfonamide vs. Amide : Sulfonamides generally exhibit higher metabolic stability than esters or amides but may reduce bioavailability due to increased polarity.
  • 3,5-Dimethylphenyl Group : Compared to fluorophenyl analogs (), this group may reduce electronegativity but increase lipophilicity .

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